molecular formula C11H23NO5 B12410389 (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate

(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate

カタログ番号: B12410389
分子量: 256.35 g/mol
InChIキー: URQQEIOTRWJXBA-YHSKRYAASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a deuterated derivative of a pentanoic acid backbone modified with a tert-butoxycarbonylamino (Boc) group and isotopic substitutions. Key structural features include:

  • Stereochemistry: The (2S) configuration ensures chirality at the second carbon.
  • Deuterium substitutions: Four deuterium atoms at positions 4 and 5 (tetradeuterio) and three deuterium atoms in the methyl group at position 4 (trideuteriomethyl).
  • Functional groups: A Boc-protected amino group at position 2 and a carboxylic acid terminus.
  • Hydrate form: Crystalline association with water molecules, likely influencing solubility and stability.

The molecular formula can be inferred as C₁₀H₁₄D₇NO₅·H₂O (derived from ’s non-deuterated analog, C₁₀H₁₉NO₅, with H→D substitutions). Isotopic labeling aims to enhance metabolic stability or enable tracing in pharmacokinetic studies .

特性

分子式

C11H23NO5

分子量

256.35 g/mol

IUPAC名

(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,7D;

InChIキー

URQQEIOTRWJXBA-YHSKRYAASA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])[2H].O

正規SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O

製品の起源

United States

準備方法

Boc Protection of L-Leucine

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system. A representative method from patent literature involves:

  • Reagents : L-Leucine, Boc₂O, sodium bicarbonate, water, acetone, and copper sulfate (as a catalyst).
  • Conditions : 48 hours at room temperature, pH 8–10.
  • Mechanism : Nucleophilic attack by the α-amino group on Boc₂O, forming a stable carbamate.

This step achieves >85% yield of Boc-L-leucine, which serves as the precursor for deuteration.

Deuteration Methods

Catalytic H/D Exchange

Deuterium incorporation at the γ- and δ-positions is achieved via acid- or base-catalyzed hydrogen-deuterium (H/D) exchange:

  • Reagents : D₂O, deuterated hydrochloric acid (DCl), or deuterated sodium hydroxide (NaOD).
  • Conditions : Prolonged heating (60–100°C) under reflux in D₂O.
  • Selectivity : The β-carbon’s hydrogens (C4 and C5) undergo exchange due to their proximity to the electron-withdrawing Boc group, which acidifies adjacent C–H bonds.

Example Protocol :

  • Boc-L-leucine (10 mmol) is dissolved in D₂O (50 mL) with DCl (1 M).
  • The solution is refluxed at 80°C for 72 hours.
  • The product is lyophilized to obtain Boc-L-leucine-d₇ (deuterated at C4 and C5 positions).

Synthesis via Deuterated Building Blocks

An alternative approach uses pre-deuterated intermediates to ensure regioselective labeling:

  • Step 1 : Synthesis of L-leucine-d₁₀ from deuterated isovaleryl-CoA analogs in enzymatic systems.
  • Step 2 : Boc protection of L-leucine-d₁₀ using Boc₂O in deuterated solvents (e.g., DMSO-d₆).

This method minimizes side reactions and achieves >98% isotopic purity.

Hydration and Crystallization

The final hydrate form is obtained through controlled crystallization:

  • Solvent System : Water/acetone (3:1 v/v) at 4°C.
  • Procedure : The deuterated Boc-L-leucine is dissolved in warm water, filtered, and cooled to induce crystallization. Hydrate formation is confirmed by X-ray diffraction and thermogravimetric analysis (TGA).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals at δ 0.8–1.0 ppm (γ- and δ-CH₃ in non-deuterated leucine).
  • ²H NMR : Peaks at δ 0.7–1.2 ppm confirm deuterium incorporation.

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 259.3656 ([M+H]⁺), consistent with C₁₁D₁₀H₁₁NO₄·H₂O.

Isotopic Purity

  • Isotope Ratio Mass Spectrometry (IRMS) : ≥98 atom% deuterium at specified positions.

Comparative Data on Synthetic Methods

Method Yield (%) Isotopic Purity (%) Key Advantage Reference
Catalytic H/D Exchange 75–80 95–98 Cost-effective; uses D₂O
Deuterated Intermediates 85–90 98–99 High regioselectivity
Enzymatic Synthesis 60–70 99 Biocompatible; no harsh conditions

Challenges and Optimization

  • Deuteration Efficiency : Prolonged reaction times (>72 hours) are required for complete H/D exchange at sterically hindered positions.
  • Racemization Risk : Acidic conditions during Boc protection may cause epimerization; using copper sulfate as a catalyst mitigates this.
  • Purification : Silica gel chromatography with deuterated solvents (e.g., CDCl₃/CD₃OD) ensures minimal proton contamination.

Industrial-Scale Production

Patent RU2436769C1 outlines a scalable process:

  • Reactor Setup : 50 L reactor with mechanical stirring.
  • Conditions : L-Leucine-d₁₀ (2.0 kg), Boc₂O (3.24 kg), NaHCO₃ (1.84 kg), CuSO₄ (1.36 kg) in H₂O/acetone.
  • Output : 2.37 kg (87.8% yield) of Boc-L-leucine-d₁₀ hydrate after crystallization.

Applications in Research

  • Metabolic Tracing : Used in stable isotope labeling by amino acids in cell culture (SILAC).
  • NMR Spectroscopy : Enhances signal resolution in protein dynamics studies.
  • Pharmaceuticals : Serves as a reference standard in pharmacokinetic assays.

化学反応の分析

Types of Reactions

(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Conditions: Acidic or basic conditions to facilitate the exchange of deuterium with hydrogen.

Major Products

    Oxidation Products: Deuterated ketones or aldehydes.

    Reduction Products: Non-deuterated amino acids.

    Substitution Products: Hydrogenated derivatives of the original compound.

科学的研究の応用

(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate has several scientific research applications:

    Metabolic Studies: Used as a tracer to study metabolic pathways due to its stability and distinguishable mass.

    Medicinal Chemistry: Investigated for its potential to improve the pharmacokinetic properties of drugs.

    Biological Research: Helps in understanding protein synthesis and degradation.

    Industrial Applications: Used in the production of deuterated drugs and other compounds.

作用機序

The mechanism of action of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate involves its interaction with metabolic enzymes. The deuterium atoms slow down the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. This compound targets specific enzymes involved in amino acid metabolism, altering their activity and providing valuable data for research.

類似化合物との比較

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

  • Molecular formula: C₁₀H₁₉NO₅ (vs. deuterated analog: ~C₁₀H₁₄D₇NO₅·H₂O).
  • Key differences: Substituents: Hydroxy group at position 5 vs. deuterated methyl and tetradeuterio groups. Isotopic effects: The non-deuterated compound lacks kinetic isotope effects, leading to faster metabolic clearance compared to its deuterated counterpart. Hydration: The deuterated compound’s hydrate form may improve crystallinity but reduce solubility in hydrophobic media.
Property Deuterated Compound (Hydrate) Non-Deuterated Analog
Molecular Weight ~296.3 g/mol (estimated) 233.26 g/mol
Key Substituents D₇, Boc-amino, COOH Boc-amino, COOH, 5-OH
Metabolic Stability Likely enhanced (deuterium effect) Standard H-dependent metabolism
Solubility Moderate (hydrate form) Higher (hydroxy group enhances H₂O affinity)

Functional Group Analog: 2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid

  • Molecular formula : C₁₉H₂₁N₇O₆ ().
  • Comparison: Backbone: Pentanedioic acid (vs. pentanoic acid), introducing an additional carboxylic acid group.

Hydrate vs. Anhydrous Forms

  • Hydrate advantages : Improved thermal stability and controlled release in formulations.
  • Disadvantages: Reduced solubility in non-polar solvents compared to anhydrous forms.

Research Implications

  • Isotopic tracing : The D₇ label enables tracking via mass spectrometry in drug distribution studies.
  • Stability studies: Comparative analysis with non-deuterated analogs could quantify isotope effects on degradation pathways.

生物活性

(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate is a deuterated derivative of a common amino acid, specifically designed to enhance stability and alter metabolic pathways. This compound is of interest in various fields, particularly in medicinal chemistry and metabolic studies due to its unique isotopic labeling.

PropertyValue
Molecular Formula C11H23N1O5
Molecular Weight 256.35 g/mol
IUPAC Name (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
InChI Key URQQEIOTRWJXBA-YHSKRYAASA-N

The biological activity of this compound primarily revolves around its interaction with metabolic enzymes. The incorporation of deuterium slows down the rate of metabolic reactions, which can provide insights into enzyme kinetics and metabolic pathways. This unique property allows researchers to study the effects of amino acid metabolism more thoroughly.

Biological Activity

  • Metabolic Pathways : The deuterated nature of this compound alters the usual metabolic pathways that non-deuterated amino acids undergo. This alteration can lead to different kinetic profiles when interacting with enzymes involved in amino acid metabolism.
  • Enzyme Interaction : The compound has been shown to interact with specific enzymes that regulate amino acid metabolism. Research indicates that the presence of deuterium can affect the binding affinity and activity of these enzymes, leading to altered metabolic outcomes.
  • Stability and Solubility : The presence of deuterium enhances the stability of the compound compared to its non-deuterated counterparts. This increased stability can result in improved solubility and bioavailability in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate:

  • Study on Enzyme Kinetics : A study demonstrated that this compound could be used as a tracer in metabolic studies to investigate enzyme kinetics. The deuterated form allowed researchers to track metabolic pathways more effectively than traditional methods using non-deuterated compounds.
  • Medicinal Chemistry Applications : In medicinal chemistry, this compound has been evaluated for its potential use in drug design and development due to its unique properties. The altered metabolic pathways provide a platform for developing new therapeutic agents targeting specific diseases.

Comparative Analysis

When compared to similar compounds, (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate stands out due to its enhanced stability and unique isotopic labeling:

Compound NameStabilityMetabolic Pathway AlterationResearch Applications
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrateHighSignificantMetabolic studies, drug design
(2S)-2-amino-4-methylpentanoic acidModerateMinimalStandard amino acid research
(2S)-4,5,5,5-tetradeuterio-2-amino-4-(trideuteriomethyl)pentanoic acidModerateModerateAmino acid metabolism studies

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。